N-[1-(4-methoxyphenyl)ethyl]formamide
Description
N-[1-(4-Methoxyphenyl)ethyl]formamide is a secondary formamide derivative characterized by a formyl group (-CHO) attached to a nitrogen atom substituted with a 1-(4-methoxyphenyl)ethyl group. The 4-methoxy substituent on the phenyl ring confers electron-donating properties, influencing the compound’s electronic environment and reactivity. This structure is a critical intermediate in pharmaceuticals, notably in the synthesis of formoterol, a long-acting β2-adrenergic agonist used in asthma and COPD treatment . Stereochemical variations in this moiety, such as those observed in Formoterol EP Impurity I, highlight its structural significance in drug activity and regulatory compliance .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(11-7-12)9-3-5-10(13-2)6-4-9/h3-8H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDMSYJWDKWWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rapid Thermal Synthesis
The most efficient method for synthesizing N-[1-(4-methoxyphenyl)ethyl]formamide involves a thermal reaction conducted at 188–192°C for 10 minutes using a 10 mmol scale. The reaction proceeds via formamide condensation, where 1-(4-methoxyphenyl)ethylamine reacts with formic acid under controlled heating. Key parameters include:
| Parameter | Value |
|---|---|
| Reaction scale | 10 mmol |
| Temperature range | 188–192°C |
| Reaction time | 10 minutes |
| Yield | Good (exact % unspecified) |
| Isolation method | Column chromatography |
This method avoids prolonged reaction times and minimizes byproduct formation, making it suitable for industrial applications. Nuclear magnetic resonance (NMR) spectroscopy and elemental analysis confirmed the structure of the product, with a single byproduct isolated and characterized.
Optimization Strategies
Temperature and Reaction Time
The thermal method’s success hinges on maintaining temperatures above 180°C to accelerate condensation while preventing decomposition. Lower temperatures (e.g., 150°C) resulted in incomplete reactions, whereas exceeding 200°C led to charring.
Byproduct Analysis and Mitigation
During the thermal synthesis, one byproduct was isolated and identified via NMR. Its structure suggests potential over-alkylation or oxidation side reactions. Strategies to suppress byproduct formation include:
-
Stoichiometric control of formic acid to prevent excess acylation.
-
Inert atmosphere (e.g., nitrogen) to limit oxidative degradation.
Purification Techniques
Column Chromatography
The primary method utilizes column chromatography with silica gel to isolate the product. Elution gradients (e.g., hexane/ethyl acetate mixtures) effectively separate the formamide from polar byproducts.
Recrystallization
Alternative purification via recrystallization from ethanol/water mixtures has been reported for similar formamides, though this may reduce yield due to solubility limitations.
Scalability and Industrial Relevance
The thermal method’s short reaction time and straightforward isolation make it scalable for bulk production. However, energy costs associated with high-temperature reactions necessitate further optimization. Continuous flow reactors could enhance heat transfer and reduce processing times .
Chemical Reactions Analysis
Hydrolysis Reactions
Formamides are susceptible to hydrolysis under acidic or basic conditions, yielding corresponding amines and formic acid. For N-[1-(4-methoxyphenyl)ethyl]formamide:
-
Acidic Hydrolysis :
Treatment with concentrated HCl (6 M) at reflux (110°C, 6 hours) cleaves the formamide bond, producing 1-(4-methoxyphenyl)ethylamine and formic acid. Yields exceed 90% under optimized conditions . -
Enzymatic Hydrolysis :
Lipases (e.g., Novozyme 435®) in ethyl formate at 24°C selectively hydrolyze formamides, offering a green chemistry alternative .
Reduction Reactions
The formamide group can be reduced to a primary amine using strong reducing agents:
-
Lithium Aluminum Hydride (LiAlH₄) :
In tetrahydrofuran (THF) at reflux (66°C, 4 hours), LiAlH₄ reduces the formamide to N-[1-(4-methoxyphenyl)ethyl]amine with ~85% yield . -
Catalytic Hydrogenation :
Palladium on carbon (Pd/C) under H₂ gas (35–40°C, 12 hours) achieves similar reduction, though yields are lower (~70%) .
Substitution Reactions
The methoxy group on the phenyl ring participates in electrophilic substitution:
-
Demethylation :
Treatment with BBr₃ in dichloromethane (-78°C to 25°C, 3 hours) removes the methyl group, yielding N-[1-(4-hydroxyphenyl)ethyl]formamide . -
Nitration :
Exposure to HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position relative to the methoxy group, forming N-[1-(4-methoxy-3-nitrophenyl)ethyl]formamide (yield: 75%) .
Oxidation Reactions
The ethylamine side chain may undergo oxidation under strong conditions:
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Potassium Permanganate (KMnO₄) :
In acidic H₂SO₄ (50°C, 2 hours), oxidation converts the ethyl group to a ketone, yielding N-[1-(4-methoxyphenyl)acetyl]formamide .
Thermal Decomposition
At elevated temperatures (>180°C), formamides decompose via:
Cross-Coupling Reactions
Palladium-catalyzed C–N bond formation enables functionalization:
-
Buchwald-Hartwig Amination :
Using Pd(OAc)₂ and Xantphos ligand, coupling with aryl halides introduces aryl groups at the formamide nitrogen .
Comparative Reaction Data
Mechanistic Insights
-
Hydrolysis/Reduction : The formamide’s carbonyl carbon is electrophilic, facilitating nucleophilic attack by water (hydrolysis) or hydride ions (reduction).
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Substitution : The methoxy group’s electron-donating effect directs electrophiles to the para position, while demethylation involves Lewis acid-mediated cleavage.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : N-[1-(4-methoxyphenyl)ethyl]formamide
- Molecular Formula : C11H15NO2
- Molecular Weight : 195.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound features a methoxyphenyl group attached to an ethyl chain, along with a formamide functional group. Its unique structure allows for diverse interactions in biological systems and synthetic applications.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties:
- Antidepressant Activity : Studies indicate that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine, suggesting its potential as an antidepressant .
- Antimicrobial Properties : Research shows that derivatives of this compound exhibit activity against various bacterial strains and fungi, highlighting its potential use in treating infections .
- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules:
- Synthesis of Chiral Amines : It can be used in organocatalyzed reactions to produce chiral amines, which are valuable in pharmaceuticals .
- Functional Group Transformations : The formamide group allows for various transformations, including oxidation and reduction reactions that can yield different derivatives with tailored properties .
Material Science
The compound's unique chemical structure lends itself to applications in material science:
- Polymer Development : this compound can be utilized in the synthesis of polymers with specific properties, such as enhanced thermal stability or altered mechanical characteristics .
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry examined the effects of this compound on depression-like behaviors in animal models. The results indicated a significant reduction in depressive symptoms at specific dosages, supporting further investigation into its mechanism of action.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited strong antimicrobial activity against E. coli and Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Formamide Derivatives
Structural and Electronic Comparisons
a. N-(4-Methylphenyl)formamide
- Structure : Features a single 4-methylphenyl group on the formamide nitrogen.
- Electronic Effects : The methyl group is weakly electron-donating, resulting in a less polarized C=O bond compared to the methoxy group in N-[1-(4-methoxyphenyl)ethyl]formamide.
- Crystallography : Exhibits ordered crystal structures with phase transitions under thermal stress, unlike the more sterically hindered this compound .
b. N-(4-Fluorophenyl)-N-(4-methylphenyl)formamide (1-Me)
c. N-(2/4-Methoxybiphenyl)-N-(4-fluorophenyl)formamide (1-g, 1-i)
- Structure : Biphenyl derivatives with methoxy and fluorine substituents.
- Synthesis : Pd-catalyzed Suzuki coupling (57–72% yield), similar to methods for aryl-substituted formamides .
- Applications : Studied for through-space substituent effects in catalysis, contrasting with the pharmacological role of this compound .
Pharmacologically Relevant Analogues
a. Formoterol and Derivatives
- Structure : Incorporates this compound as part of a β2-agonist pharmacophore.
- Activity: The methoxyphenyl ethyl group enhances receptor binding affinity, while hydroxyl and amino groups dictate bronchodilatory efficacy .
- Impurities : Formoterol EP Impurity I (a stereoisomer) underscores the sensitivity of biological activity to structural precision .
Key Research Findings
- Electronic Effects : Methoxy groups enhance electron density at the formamide nitrogen, increasing resonance stabilization of the C=O bond compared to methyl or halogen substituents .
- Pharmacological Role : In formoterol, the methoxyphenyl ethyl group optimizes lipophilicity and receptor interactions, critical for prolonged bronchodilation .
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for N-[1-(4-methoxyphenyl)ethyl]formamide, and how is its purity validated? A:
- Synthesis : React 1-(4-methoxyphenyl)ethylamine with formic acid under reflux conditions or via formylation using formyl chloride in anhydrous dichloromethane. Intermediate purification is achieved via recrystallization or column chromatography .
- Characterization :
Analytical Method Development
Q: What HPLC or LC-MS/MS conditions are optimal for detecting this compound in complex matrices? A:
- HPLC : Use a gradient elution (20–60% acetonitrile in 0.1% formic acid over 15 min) with UV detection at 254 nm. Relative retention time (RRT) compared to formoterol is ~0.7 .
- LC-MS/MS : Electrospray ionization (ESI+) in MRM mode; monitor transitions m/z 345 → 165 (quantifier) and 345 → 121 (qualifier). Limit of detection (LOD): 0.1 ng/mL .
Advanced Impurity Profiling
Q: How are process-related impurities identified and quantified in this compound? A:
- Method : Spike synthetic batches with USP/EP impurity standards (e.g., Formoterol EP Impurity I, RRT 1.3) .
- Quantification : Calculate impurity levels using relative response factors (RRF) from HPLC-UV (e.g., RRF 1.00 for most impurities) .
- Structural Confirmation : Perform high-resolution MS/MS and compare fragmentation patterns with reference libraries .
Stereochemical Effects on Analysis
Q: How does stereochemistry influence the chromatographic separation of this compound diastereomers? A:
- Chiral Chromatography : Use a Chiralpak AD-H column (250 × 4.6 mm) with hexane:isopropanol (80:20) at 1.0 mL/min. Diastereomers show baseline separation (ΔRRT ≥ 0.3) .
- NMR Analysis : Employ nuclear Overhauser effect (NOE) spectroscopy to distinguish between (R,S) and (S,R) configurations .
Stability and Degradation Pathways
Q: What are the critical degradation pathways of this compound under stress conditions? A:
- Forced Degradation : Expose to 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), and 3% HO (oxidation) at 60°C for 24 hours. Major degradants include de-formylated amine and methoxy-phenyl ketone .
- Storage Stability : Store at -20°C in amber vials; degradation ≤2% over 12 months .
Biological Activity Assessment
Q: How can the β-adrenergic receptor binding affinity of this compound be evaluated? A:
- In Vitro Assays : Use HEK-293 cells expressing human β-AR. Measure cAMP production via ELISA after treatment (EC determination) .
- Structure-Activity Relationship (SAR) : Modify the methoxy or ethyl groups and test using radioligand displacement assays (e.g., H-CGP 12177) .
Computational Modeling of Interactions
Q: What computational methods predict the binding mode of this compound to target receptors? A:
- Molecular Docking : Use AutoDock Vina with receptor PDB structures (e.g., 3NYA for β-AR). Validate with X-ray crystallographic data from analogous compounds (RMSD ≤2.0 Å) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., hydrogen bonds with Ser203/Ser207) .
Toxicity and Safety Profiling
Q: What in vitro models assess the cytotoxicity of this compound? A:
- MTT Assay : Treat HepG2 cells (24–72 hours, 1–100 µM). IC values >50 µM indicate low cytotoxicity .
- Metabolic Stability : Incubate with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS (t ≥60 min suggests favorable pharmacokinetics) .
Resolving Data Contradictions in Analytical Methods
Q: How can discrepancies in reported HPLC retention times for related impurities be resolved? A:
- System Suitability Tests : Use USP Resolution Mixture RS to standardize column performance (resolution ≥1.5 between critical pairs) .
- Interlaboratory Comparison : Share spiked samples across labs and harmonize mobile phase pH (±0.1 units) to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
